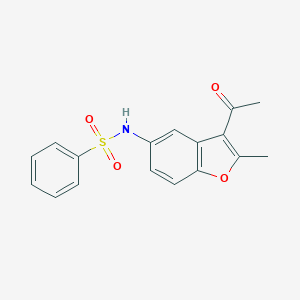
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide, commonly known as AMBS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of AMBS is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, AMBS has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, AMBS has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects
AMBS has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. Additionally, AMBS has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using AMBS in lab experiments is its ability to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy. Additionally, AMBS has been shown to have low toxicity in animal models, making it a safer alternative to other cancer drugs. However, one limitation of using AMBS in lab experiments is its limited solubility in water, which may affect its effectiveness in certain applications.
Future Directions
There are several future directions for AMBS research, including the development of more efficient synthesis methods, the identification of its specific targets in cancer cells, and the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, the development of AMBS derivatives with improved solubility and bioavailability may enhance its effectiveness as a therapeutic agent.
Synthesis Methods
AMBS can be synthesized through a multi-step process involving the condensation of 3-acetyl-2-methylbenzofuran with benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure AMBS.
Scientific Research Applications
AMBS has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, AMBS has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has also shown that AMBS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, AMBS has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
Molecular Formula |
C17H15NO4S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15NO4S/c1-11(19)17-12(2)22-16-9-8-13(10-15(16)17)18-23(20,21)14-6-4-3-5-7-14/h3-10,18H,1-2H3 |
InChI Key |
YGMUNKYGFOAJCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
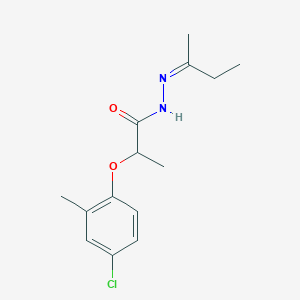
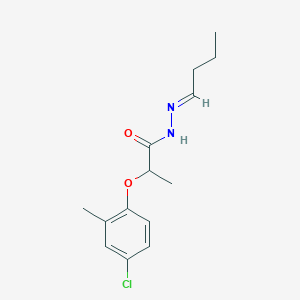
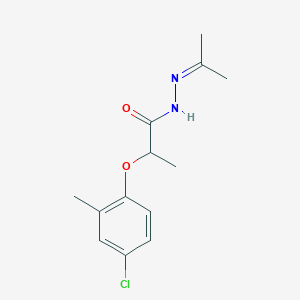
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
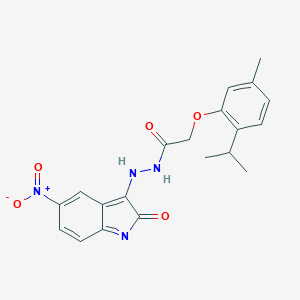
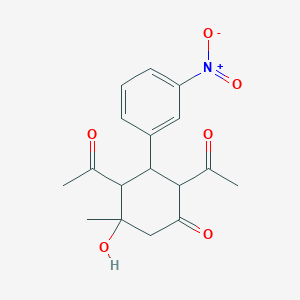
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
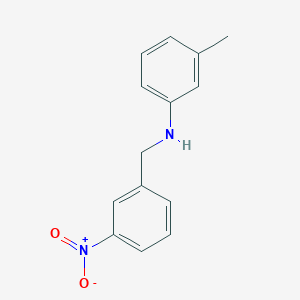
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
